molecular formula C22H26N2O5S B2438257 1-(1-Butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)cyclohexanecarboxylic acid CAS No. 690246-23-2

1-(1-Butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)cyclohexanecarboxylic acid

Cat. No. B2438257
CAS RN: 690246-23-2
M. Wt: 430.52
InChI Key: IHCBVEAHDYNHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound could involve the use of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indoles play a main role in cell biology and have attracted increasing attention for the treatment of various disorders in the human body . The synthesis of this compound might involve several steps, including the preparation of potential antitumor agents .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving several functional groups. It includes a butyl group, a dihydrobenzo[cd]indole group with a sulfonamide linkage, and a cyclohexanecarboxylic acid group.


Chemical Reactions Analysis

This compound could be involved in various chemical reactions. For instance, it could act as a reactant in the synthesis of inhibitors of thymidylate synthase . It could also be used in the synthesis of a novel Mycobacterium protein tyrosine phosphatase B (mPTPB) inhibitor .

properties

IUPAC Name

1-[(1-butyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-2-3-14-24-17-10-11-18(15-8-7-9-16(19(15)17)20(24)25)30(28,29)23-22(21(26)27)12-5-4-6-13-22/h7-11,23H,2-6,12-14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCBVEAHDYNHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4(CCCCC4)C(=O)O)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)cyclohexanecarboxylic acid

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